molecular formula C10H18N2O B11764999 [1,4'-Bipiperidin]-3-one

[1,4'-Bipiperidin]-3-one

Cat. No.: B11764999
M. Wt: 182.26 g/mol
InChI Key: CJGLGUUWERDUIZ-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidin]-3-one is a bicyclic organic compound featuring two piperidine rings connected via their 1 and 4' positions, with a ketone functional group at position 3 of one ring. While direct synthetic or pharmacological data on the unmodified this compound core are sparse in the provided evidence, its derivatives are extensively studied for their interactions with biological targets such as σ1 receptors, histamine H3 receptors, and vasopressin V1a receptors . Modifications to the core structure—such as substitutions at the 1', 3', or 4-positions—significantly influence pharmacological properties, including receptor affinity, metabolic stability, and enantioselectivity .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-piperidin-4-ylpiperidin-3-one

InChI

InChI=1S/C10H18N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9,11H,1-8H2

InChI Key

CJGLGUUWERDUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN(C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidin]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine derivatives with suitable reagents to form the desired bipiperidine structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.

Industrial Production Methods: In industrial settings, the production of [1,4’-Bipiperidin]-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: [1,4’-Bipiperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine rings.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1,4’-Bipiperidin]-3-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicine, [1,4’-Bipiperidin]-3-one and its derivatives are investigated for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key derivatives of [1,4'-Bipiperidin]-3-one and analogous bicyclic compounds, highlighting structural variations, biological targets, and research findings:

Compound Name Substituents Biological Target Key Findings References
(±)-3′-Hydroxy-1′-(4-methoxybenzyl)-[1,4′-bipiperidin]-4-yl)(4-methoxyphenyl)methanone 3′-OH, 1′-4-methoxybenzyl, 4-aryl carbonyl σ1 receptors Enantiomers resolved via Chiralcel OD-HPLC; both enantiomers show >99% purity and distinct optical rotations
T-478 (N-[(2S)-1-([1,4′-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide) 1′-piperidinyl, sulfonamide, dichloro-methoxybenzene σ1 receptors Identified as a potent σ1 ligand with in-house synthesis; structural optimization for selectivity
(4-Fluorophenyl)(3′-hydroxy-1′-(4-nitrobenzyl)-[1,4′-bipiperidin]-4-yl)methanone (TZ3138) 3′-OH, 1′-4-nitrobenzyl, 4-fluorophenyl carbonyl σ1 receptors Resolved into enantiomers ([α]D20 = +14.0° for (+)-TZ3138); evaluated for PET imaging potential
Spiro[isochromane-1,4'-piperidin]-3-one Spiro-fused isochromane ring N/A (chemical properties) Molecular weight 217.26 g/mol; discontinued commercial availability for lab use
6-([1,4’-Bipiperidin]-1’-yl)-9-(4-fluorobenzyl)-9H-purine (3a) 1′-bipiperidinyl, 4-fluorobenzyl purine Histamine H3 receptors White solid (49% yield); exhibits binding to H3 receptors, potential CNS applications
4-{[1,4'-Bipiperidin]-1'-YL}-3-(3,4-Difluorobenzenesulfonamido)benzoic acid (F295-0619) 1′-bipiperidinyl, difluorobenzenesulfonamido, benzoic acid Screening compound Molecular weight 491.54 g/mol; available for high-throughput screening
1'-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one Spiro-fused furopyridine, 6-chloro, 1′-benzyl N/A (building block) CAS 1017598-71-8; ≥95% purity, used in heterocyclic synthesis

Key Structural and Functional Trends

Substitution Patterns :

  • 1′-Position Modifications : Alkyl or aryl groups (e.g., 4-methoxybenzyl, nitrobenzyl) enhance σ1 receptor binding and enantioselectivity .
  • 3′-Hydroxylation : The presence of a hydroxyl group at 3′ improves solubility and hydrogen-bonding interactions, critical for receptor affinity .
  • Aromatic Carbonyl Groups : 4-Fluorophenyl or 4-methoxyphenyl moieties at the 4-position increase metabolic stability and target engagement .

Spiro Analogues :

  • Compounds like Spiro[isochromane-1,4'-piperidin]-3-one and 1'-Benzyl-6-chloro-spiro[furopyridine-piperidin]-3-one exhibit constrained geometries, which may reduce off-target effects but limit synthetic accessibility .

Enantiomeric Separation :

  • Chiral resolution using HPLC (e.g., Chiralcel OD columns) is critical for isolating active enantiomers, as seen in (±)-TZ3138 and related derivatives .

Therapeutic Potential: Derivatives targeting σ1 receptors (e.g., T-478) show promise in neurological disorders, while H3 receptor ligands (e.g., compound 3a) may treat cognitive deficits .

Research Findings and Limitations

  • σ1 Receptor Ligands: Derivatives with 3′-hydroxy and 4-aryl carbonyl groups demonstrate nanomolar binding affinities, though metabolic stability remains a challenge for in vivo applications .
  • Spiro Compounds: While structurally novel, spiro-fused analogues lack detailed pharmacological data in the provided evidence, highlighting a research gap .
  • Synthetic Complexity : Multi-step syntheses (e.g., oxalate salt formation in compound 14c) complicate scalability despite high yields (76–90%) .

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